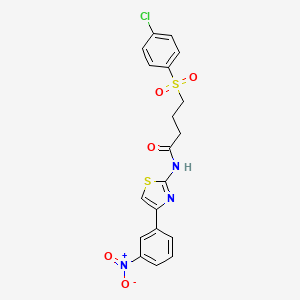

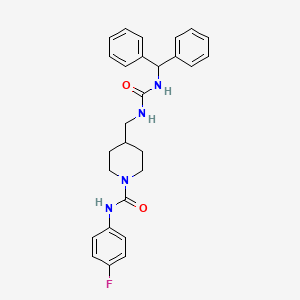

![molecular formula C27H19N3O2 B2388979 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide CAS No. 313275-21-7](/img/structure/B2388979.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide” is a compound that has been studied for its potential biological activities . It’s part of a class of compounds that contain a benzimidazole moiety, which is a type of heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a related compound, involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, in the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, IR and NMR spectroscopy have been used to analyze the structure of similar compounds .Aplicaciones Científicas De Investigación

Tumor Inhibitory Activity

The compound has been used in the synthesis of a novel Pd (II) complex, which has shown significant tumor inhibitory activity . The complex exhibited excellent antiproliferative potency with a significant IC 50 value of ∼10 μm against the Ehrlich ascites carcinoma (EAC) cell line . The tumor inhibitory mechanism of the Pd (II) complex is due to its antiangiogenic effect and promotion of apoptosis .

Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

The compound has been used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . This synthesis method is general, inexpensive, and versatile, and it forms C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Preparation of Co (II) Cubane Complexes

The compound has been used in the preparation of Co (II) cubane complexes, which behave as single-molecule magnets with TB > 2 K .

Catalyst for Water Electro-Oxidation

The compound has been used in the preparation of a cobalt catalyst for water electro-oxidation at neutral pH . The overpotential is 390 mV and the turnover frequency is 1.83 s −1 .

Preparation of Red-Emitting Fluorophores

The compound has been used in the preparation of red-emitting fluorophores, which have quantum yields of 0.96 .

Preparation of Near-Infrared Dyes

The compound has been used in the preparation of near-infrared dyes, which have absorption maxima near 950 nm .

Cytotoxic and Apoptosis-Inducing Agents

The compound has been used in the preparation of cytotoxic and apoptosis-inducing agents .

Preparation of Antimicrobial Agents

The compound has been used in the preparation of prominent derivatives with antimicrobial activity .

Mecanismo De Acción

While the exact mechanism of action of “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide” is not specified in the available data, similar compounds have shown a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O2/c31-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)27(32)30-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)29-26/h1-17H,(H,28,29)(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXRJQIJPYXYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

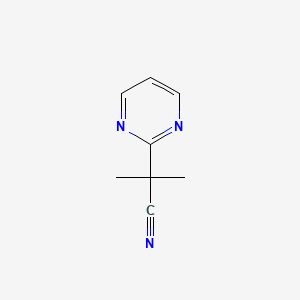

![2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2388897.png)

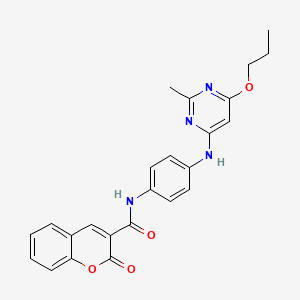

![N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2388900.png)

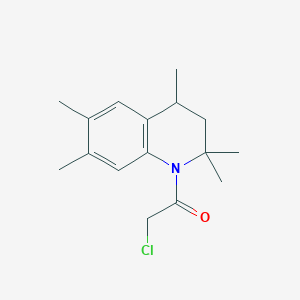

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)

![(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2388915.png)

![1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2388916.png)

![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2388919.png)